![molecular formula C7H11F3O2 B13071821 [Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol is a chemical compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This process often includes the use of advanced chemical engineering techniques, such as continuous flow reactors and automated control systems, to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups, such as halogens or alkyl groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxane derivatives with aldehyde or carboxylic acid groups, while substitution reactions can produce a wide range of trifluoromethyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [Cis-6-(trifluoromethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Cis-6-(trifluoromethyl)oxan-3-yl]methanol: Unique due to its trifluoromethyl group and oxane ring structure.
[Cis-6-(methyl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
[Cis-6-(ethyl)oxan-3-yl]methanol: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Eigenschaften
Molekularformel |
C7H11F3O2 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
[(3S,6R)-6-(trifluoromethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
GJNCNBFWDIRUIF-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](OC[C@@H]1CO)C(F)(F)F |
Kanonische SMILES |
C1CC(OCC1CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


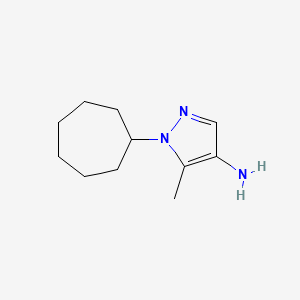
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
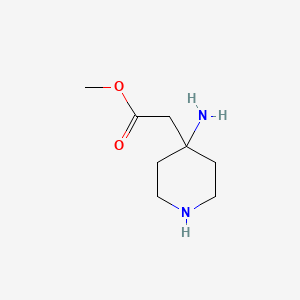
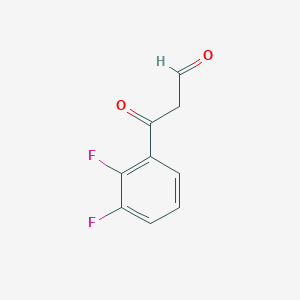

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
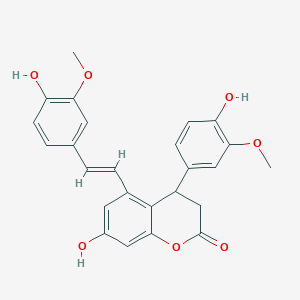

![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
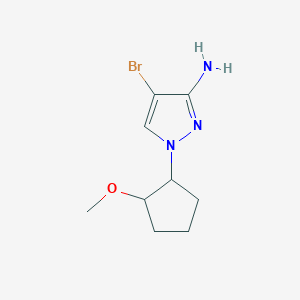
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
